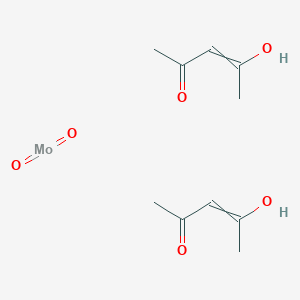
Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide: is a coordination compound that features molybdenum in its +6 oxidation state. This compound is known for its unique chemical properties and applications in various fields, including catalysis and material science. It is often used as a model compound for studying molybdenum enzymes and as a catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide typically involves the reaction of molybdenum trioxide with acetylacetone (2,4-pentanedione) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves heating the reactants to facilitate the formation of the desired compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide undergoes various chemical reactions, including:
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate and phase-transfer catalysts are commonly used.
Substitution: Various ligands such as phosphines or amines can be used under inert conditions.
Major Products:
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Model Compound: It serves as a functional model for studying molybdenum enzymes.
Biology and Medicine:
Enzyme Studies: It is used to study the mechanism of molybdenum-containing enzymes, which are crucial in various biological processes.
Industry:
Mechanism of Action
The mechanism by which Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide exerts its effects involves the coordination of the molybdenum center with the ligands. This coordination facilitates various catalytic processes, such as the oxidation of alcohols to ketones. The molecular targets include secondary alcohols, and the pathways involve the transfer of oxygen atoms from the molybdenum center to the substrate .
Comparison with Similar Compounds
- Bis(2,4-pentanedionato)molybdenum(VI) Dioxide
- Molybdenum (VI) oxide bis (2,4-pentanedionate)
Uniqueness: Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Compared to other similar compounds, it offers higher efficiency in certain oxidation reactions and serves as a more accurate model for studying molybdenum enzymes .
Properties
IUPAC Name |
dioxomolybdenum;4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQSSRBQWPBYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16MoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














